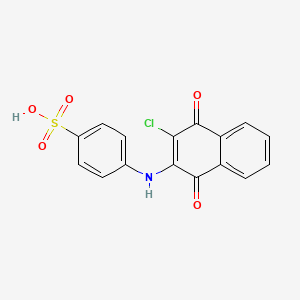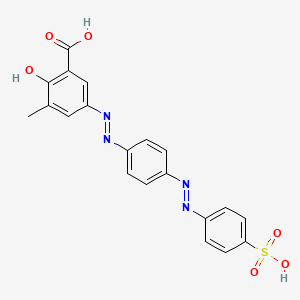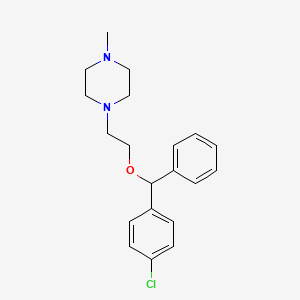
3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methlpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a benzoxazole moiety linked to a pyridinone ring, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzoxazole Moiety: Starting with a suitable precursor, such as 2-aminophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzoxazole ring.
Alkylation: The benzoxazole intermediate is then alkylated with a suitable alkyl halide to introduce the 7-methyl group.
Coupling Reaction: The alkylated benzoxazole is coupled with a pyridinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
“3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures.
Pyridinone Derivatives: Compounds with similar pyridinone structures.
Uniqueness
The unique combination of the benzoxazole and pyridinone moieties in “3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” imparts distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness could be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
135525-76-7 |
|---|---|
Fórmula molecular |
C17H19N3O2 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-3-[(7-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H19N3O2/c1-4-12-8-14(17(21)19-11(12)3)18-9-15-20-13-7-5-6-10(2)16(13)22-15/h5-8,18H,4,9H2,1-3H3,(H,19,21) |
Clave InChI |
HASDKQMKEXOVJW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC(=C3O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



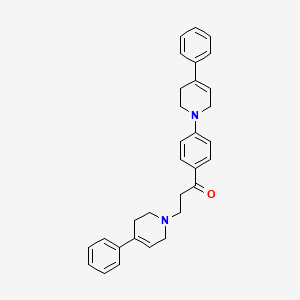

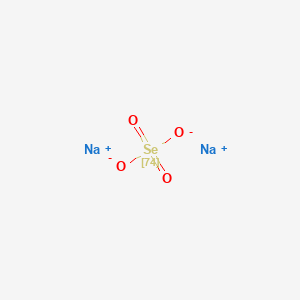
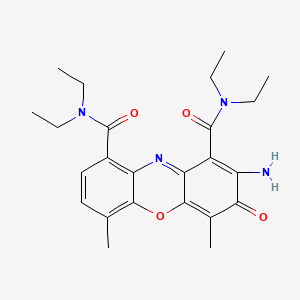

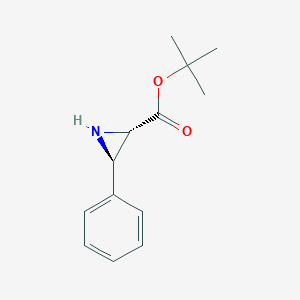
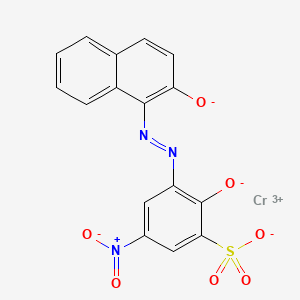
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)

